molecular formula C11H14N2O B3100422 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one CAS No. 13691-27-5

1-(4-Amino-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B3100422
CAS No.: 13691-27-5
M. Wt: 190.24 g/mol
InChI Key: DXXRVMADDQOQPB-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for a related compound, “5-Amino-3-(4-methylphenyl)pyrazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytosolic ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

1-(4-Amino-3-methylphenyl)-2-pyrrolidinone interacts with its target, AhR, by binding to it . This binding triggers a conformational change in AhR, leading to its translocation into the nucleus. Once in the nucleus, AhR forms a dimer with the AhR nuclear translocator protein (ARNT), which then binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding event initiates the transcription of target genes, including cytochrome P450 1A1 (CYP1A1) .

Biochemical Pathways

The activation of AhR leads to the induction of CYP1A1, which is involved in the biotransformation of the compound . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which play a critical role in the oxidation of organic substances. The induction of CYP1A1 is a key step in the metabolic activation of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone .

Result of Action

The activation of AhR and subsequent induction of CYP1A1 lead to the metabolic activation of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone. This results in the formation of reactive metabolites that can interact with cellular macromolecules, leading to various cellular effects . In particular, this compound has shown potent antitumor properties in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone. For instance, the expression of CYP1A1 can be induced by exposure to certain environmental pollutants and inhalation chemicals . Therefore, the presence of such substances could potentially influence the compound’s action by affecting its metabolic activation. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one include:

  • Pyrrolizines
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the amino and methyl groups on the phenyl ring. This unique structure contributes to its distinct biological activities and reactivity .

Properties

IUPAC Name

1-(4-amino-3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXRVMADDQOQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265385
Record name 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13691-27-5
Record name 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13691-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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